

ZK-261991: An In-Depth Analysis of its Kinase Inhibitory Profile

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Compound of Interest

Compound Name: ZK-261991

Cat. No.: B15580999

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Initial investigations into the kinase inhibitory activity of **ZK-261991** reveal its primary role as a potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, with no direct evidence currently available to substantiate significant activity against the c-Kit receptor.

While the initial request focused on the c-Kit inhibitory properties of **ZK-261991**, extensive searches of the scientific literature and available databases have not yielded specific data on its activity, mechanism of action, or experimental protocols related to c-Kit inhibition. The compound is consistently characterized by its potent inhibition of VEGFR-2, a key regulator of angiogenesis.

This technical guide will, therefore, focus on the well-documented activity of **ZK-261991** as a VEGFR inhibitor, providing a comprehensive overview for researchers, scientists, and drug development professionals.

VEGFR Inhibitor Activity: Quantitative Analysis

The primary target of **ZK-261991** is the VEGFR-2 kinase. Quantitative data from in vitro assays have demonstrated its high potency against this receptor.

Target	IC50 Value	Assay Type
VEGFR-2	5 nM	Kinase Assay

Table 1: Inhibitory Potency of **ZK-261991** against VEGFR-2. The IC₅₀ value represents the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.

Experimental Protocols

The determination of **ZK-261991**'s inhibitory activity against VEGFR-2 typically involves biochemical kinase assays. A generalized protocol for such an assay is outlined below.

VEGFR-2 Kinase Assay Protocol

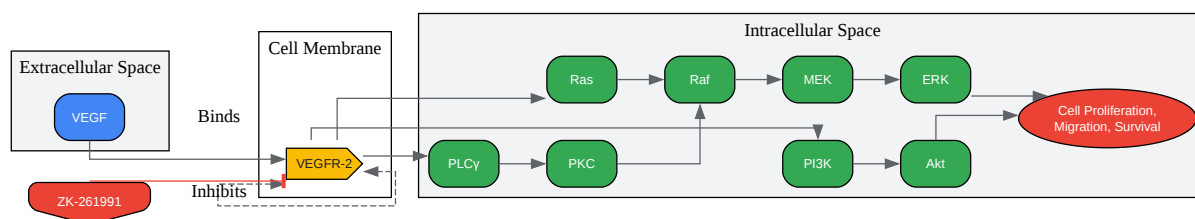
This protocol describes a common method for measuring the in vitro inhibitory activity of a compound against VEGFR-2.

- Reagents and Materials:
 - Recombinant human VEGFR-2 kinase domain
 - Poly(Glu, Tyr) 4:1 as a generic substrate
 - Adenosine triphosphate (ATP), radioactively labeled (e.g., [γ -³²P]ATP) or non-radioactive for detection via antibodies.
 - Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
 - **ZK-261991** at various concentrations
 - 96-well plates
 - Phosphocellulose paper or other capture membrane
 - Scintillation counter or appropriate detection instrument
- Procedure:
 1. Prepare a reaction mixture containing the assay buffer, VEGFR-2 kinase, and the substrate in each well of a 96-well plate.
 2. Add serial dilutions of **ZK-261991** to the wells. A control with no inhibitor is included.

3. Initiate the kinase reaction by adding ATP.
4. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
5. Stop the reaction by adding a stop solution (e.g., EDTA).
6. Transfer a portion of the reaction mixture onto phosphocellulose paper.
7. Wash the paper to remove unincorporated ATP.
8. Measure the amount of incorporated radioactive phosphate using a scintillation counter.
For non-radioactive assays, a specific antibody against the phosphorylated substrate is used, followed by a secondary antibody conjugated to a detectable enzyme.
9. Calculate the percentage of inhibition for each concentration of **ZK-261991** relative to the control.
10. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

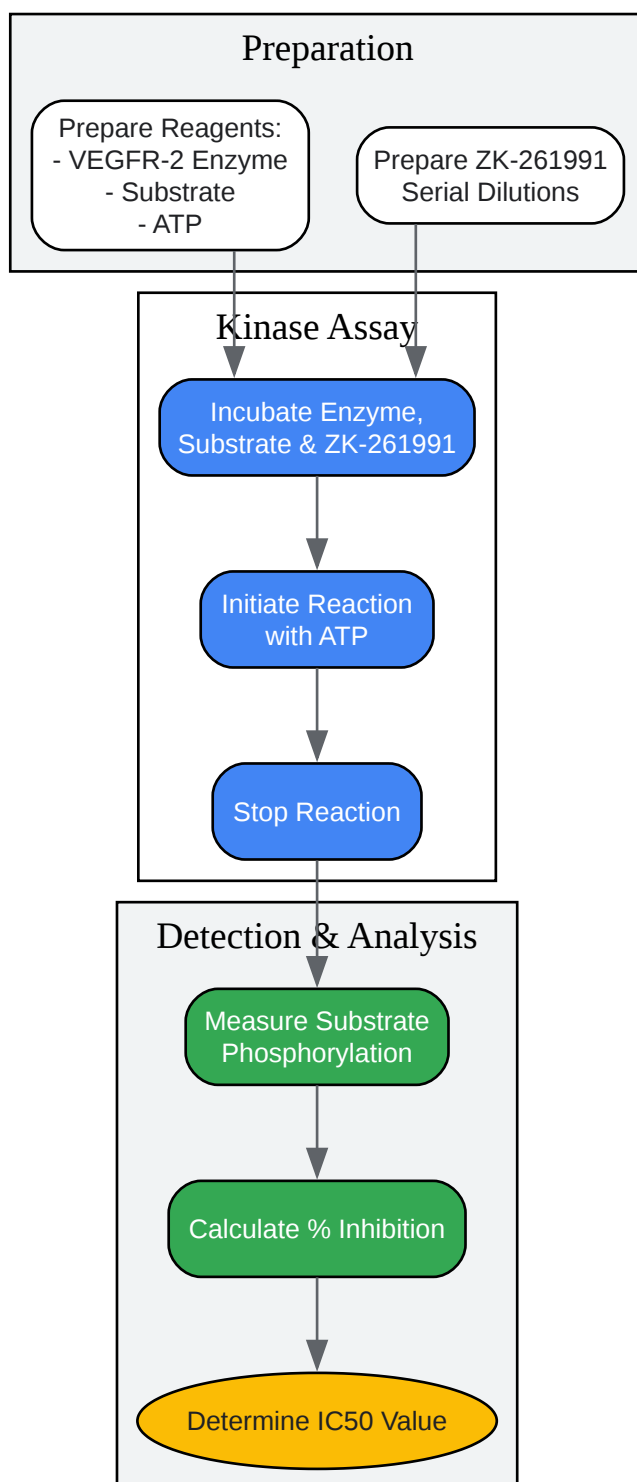
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR signaling pathway targeted by **ZK-261991** and a typical experimental workflow for evaluating its inhibitory activity.



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Caption: VEGFR-2 signaling pathway inhibited by **ZK-261991**.



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Caption: Experimental workflow for determining IC50 of **ZK-261991**.

In conclusion, while **ZK-261991** is a potent inhibitor of VEGFR-2, there is currently no scientific evidence to support its activity against c-Kit. The information and protocols provided in this guide are based on its established role as a VEGFR inhibitor and are intended to support further research and development in that context. Should information regarding the c-Kit inhibitory activity of **ZK-261991** become available, this document will be updated accordingly.

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